N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-6-7-17(2)21(15-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFSZCJCPUMUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated piperidine with 2,5-dimethylphenyl ethanediamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism by which N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and ethanediamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include acetamide and ethanediamide derivatives with sulfonyl, heterocyclic, or aryl substituents. Key comparisons are summarized below:
Key Observations :
- Ethanediamide vs. Acetamide: The dual amide groups in the target compound may improve binding affinity and metabolic stability compared to single-amide analogs like the pyrimidine/pyridine-derived acetamide in . Ethanediamides are known to exhibit stronger hydrogen-bonding networks, which can enhance target selectivity .
- Sulfonyl vs. Sulfonyl groups are common in protease inhibitors (e.g., sulfonamide drugs), suggesting possible enzyme-targeting applications.
- Aromatic Substituents : The 2,5-dimethylphenyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, the pyridine and pyrimidine rings in ’s compound contribute to π-π stacking interactions, often critical in kinase inhibition .
Hypothesized Pharmacological Properties
While direct data on the target compound are unavailable, comparisons suggest:
- Target Selectivity : The ethanediamide group may favor interactions with proteases or G-protein-coupled receptors (GPCRs) requiring bidentate binding.
- Metabolic Stability : The sulfonyl group and rigid piperidine-ethanediamide scaffold could reduce cytochrome P450-mediated metabolism compared to less polar analogs.
Biological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide is a complex organic compound notable for its potential biological activity. Its structure features a piperidine ring, a sulfonyl moiety, and an ethanediamide group, which contribute to its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H26ClN3O4S
- Molecular Weight : 415.9347 g/mol
- CAS Number : 898406-76-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The compound's sulfonyl and ethanediamide groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity.
Interaction with Biological Targets
The compound is believed to target various receptors and enzymes involved in key biochemical pathways. For instance:
- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in metabolic processes.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.
Biological Activity Data
Research on the biological activity of this compound has yielded promising results in various areas:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity Study :
- Anti-inflammatory Mechanism :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
